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Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged

as a critical target in oncology.[1][2] Upon binding its ligand, growth arrest-specific protein 6

(Gas6), AXL dimerizes and undergoes autophosphorylation, activating downstream signaling

pathways such as PI3K/AKT/mTOR and MAPK/ERK.[2][3][4][5][6][7] This signaling cascade

promotes cell proliferation, survival, migration, and invasion.[5][8] Overexpression of AXL is

correlated with poor prognosis and drug resistance in numerous cancers, including non-small

cell lung cancer, breast cancer, and acute myeloid leukemia, making it an attractive target for

therapeutic intervention.[5][8][9] High-Throughput Screening (HTS) is an essential methodology

for identifying and characterizing novel small-molecule inhibitors of AXL kinase activity from

large compound libraries.

These application notes provide an overview of common HTS methodologies and detailed

protocols for biochemical and cell-based assays tailored for the discovery of AXL inhibitors.

AXL Signaling Pathway
The canonical AXL signaling pathway is initiated by the binding of Gas6, which induces

receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues

within the intracellular kinase domain.[6][7] This activation creates docking sites for adaptor

proteins and enzymes, leading to the propagation of downstream signals. Key pathways

activated include the PI3K/AKT pathway, which is central to cell survival and proliferation, and

the MAPK/ERK pathway, which regulates cell growth and differentiation.[2][3][5]
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Canonical AXL signaling pathway initiated by Gas6 binding.
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Biochemical High-Throughput Screening
Biochemical assays directly measure the enzymatic activity of the isolated AXL kinase domain.

These assays are ideal for primary HTS campaigns to identify compounds that directly inhibit

AXL's phosphotransferase activity. Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET) assays, such as LanthaScreen®, are widely used due to their sensitivity,

robustness, and homogeneous "add-and-read" format.[10][11]

The assay principle involves the kinase transferring a phosphate group from ATP to a

fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the

phosphorylated substrate is then added. When the antibody binds the phosphorylated

substrate, FRET occurs between the terbium donor and the substrate's acceptor fluorophore,

generating a signal that is proportional to kinase activity.[11]
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Workflow for a TR-FRET based biochemical HTS assay.
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Protocol: LanthaScreen® TR-FRET Kinase Assay for
AXL
This protocol is a representative example for a 384-well plate format. Reagent concentrations

and incubation times should be optimized for specific AXL constructs and substrates.

Materials:

Recombinant AXL kinase

Fluorescein-labeled substrate (e.g., Fl-Poly-GT)[10]

LanthaScreen® Tb-PY20 Antibody (anti-phosphotyrosine)

ATP

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

TR-FRET Dilution Buffer

EDTA (to stop the reaction)

Test compounds dissolved in DMSO

Low-volume, 384-well assay plates (e.g., Corning #3676)

Procedure:

Compound Plating: Dispense 100 nL of test compounds from the library plates into the 384-

well assay plates using an acoustic liquid handler. Include appropriate controls (e.g., DMSO

for 0% inhibition, a known potent inhibitor for 100% inhibition).

Kinase/Substrate Addition: Prepare a 2X AXL kinase/substrate solution in Kinase Buffer. Add

5 µL of this solution to each well. The final concentration of kinase should be at its EC80

value, determined during assay development.[13]

Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Buffer. To start the reaction,

add 5 µL of the 2X ATP solution to each well.[14] The final ATP concentration should be
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approximately at its apparent Km value.[13] The total reaction volume is now 10 µL.

Reaction Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at

room temperature.[12][13]

Prepare Detection Solution: Prepare a 2X Stop/Detection solution containing EDTA and Tb-

PY20 antibody in TR-FRET Dilution Buffer. The final concentration of EDTA should be

sufficient to chelate Mg²⁺ and stop the kinase reaction (e.g., 10 mM).[12]

Stop Reaction and Add Detection Reagents: Add 10 µL of the 2X Stop/Detection solution to

each well. The final volume is now 20 µL.

Detection Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to

allow for antibody binding.[13][14]

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission

at 495 nm (Terbium) and 520 nm (Fluorescein).

Data Analysis: Calculate the 520/495 emission ratio for each well. Use the control wells to

determine the percent inhibition for each test compound and identify primary hits that exceed

a predefined activity threshold (e.g., >50% inhibition).

Cell-Based High-Throughput Screening
Cell-based assays are crucial secondary screens to confirm the activity of primary hits in a

physiological context. They assess a compound's ability to cross the cell membrane, engage

the target, and elicit a biological response. A common and robust cell-based HTS assay

measures cell viability or proliferation.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies

ATP, an indicator of metabolically active cells.[15][16] A decrease in ATP levels in AXL-

dependent cancer cell lines following compound treatment indicates cytotoxic or cytostatic

effects, likely through inhibition of AXL signaling.

Protocol: CellTiter-Glo® Viability Assay for AXL
Inhibitors
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This protocol is designed for a 384-well format using an AXL-dependent cancer cell line (e.g.,

NCI-H1299).[1]

Materials:

AXL-dependent cancer cell line

Appropriate cell culture medium + serum

Test compounds dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay Kit[15][17]

Opaque-walled, 384-well cell culture plates

Procedure:

Cell Seeding: Seed cells into opaque-walled 384-well plates at a pre-determined optimal

density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium.[18] Incubate overnight at

37°C, 5% CO₂ to allow for cell attachment.

Compound Treatment: Perform a serial dilution of the hit compounds. Add 25-50 nL of the

diluted compounds to the cells. Ensure the final DMSO concentration is non-toxic (e.g., ≤

0.2%). Include vehicle control (DMSO) and a positive control (e.g., staurosporine or a known

AXL inhibitor).

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to

room temperature for approximately 30 minutes.[16][18]

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of

culture medium in each well (e.g., add 25 µL of reagent to each well).[16][18]

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

[16][18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

[18]
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Data Acquisition: Record the luminescence using a plate luminometer.

Data Analysis: Normalize the data to controls and plot the dose-response curves to

determine the IC50 value for each active compound.

Data Presentation: Potency of Known AXL Inhibitors
The following table summarizes the biochemical potency of several well-characterized AXL

inhibitors. IC50 values can vary based on assay conditions (e.g., ATP concentration).

Inhibitor Primary Target(s)
AXL IC50 (nM,
Biochemical)

Reference(s)

Bemcentinib (R428) AXL 14 [9][19][20]

Cabozantinib (XL184)
VEGFR2, MET, AXL,

RET, KIT
7 [21][22]

Gilteritinib (ASP2215) FLT3, AXL 0.73 [23]

TP-0903 AXL 15 - 27 [9][23]

Compound m16
AXL, Mer, Aurora A,

Flt3
5 [9]

Arcus Cpd. [I] AXL 2.8 [24]

Arcus Cpd. [II] AXL 3.0 [24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1174579#high-throughput-screening-for-axl-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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